molecular formula C9H11N3O4S B13627105 N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide

N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide

Cat. No.: B13627105
M. Wt: 257.27 g/mol
InChI Key: SZRJTELTEBDRFJ-UHFFFAOYSA-N
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Description

N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to an amino group, a nitro group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylamine precursor. One common method involves the cyclopropanation of an appropriate alkene followed by amination. The nitrobenzenesulfonamide moiety can be introduced through a sulfonation reaction followed by nitration.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive binding or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminocyclopropyl)phenyl derivatives: These compounds share the cyclopropyl and amino groups but differ in the substituents on the phenyl ring.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents on the aromatic ring.

Uniqueness

N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide is unique due to the combination of its cyclopropyl, amino, nitro, and sulfonamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

N-(2-aminocyclopropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C9H11N3O4S/c10-8-5-9(8)11-17(15,16)7-3-1-6(2-4-7)12(13)14/h1-4,8-9,11H,5,10H2

InChI Key

SZRJTELTEBDRFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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